4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide
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Overview
Description
4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a piperidine ring, sulfonamide groups, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, sulfonation, and coupling reactions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the sulfonamide groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrobenzene)sulfonamide)
Uniqueness
4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O4S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-5-9-18(10-6-15)26(22,23)20-17-7-11-19(12-8-17)27(24,25)21-13-3-4-16(2)14-21/h5-12,16,20H,3-4,13-14H2,1-2H3 |
InChI Key |
XONYKGIVWCKATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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